

(2-Chloro-5-methoxyphenyl)methanamine: Technical Profile & Synthetic Applications

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Compound of Interest

Compound Name: (2-Chloro-5-methoxyphenyl)methanamine

Cat. No.: B13519808

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Introduction

(2-Chloro-5-methoxyphenyl)methanamine (also known as 2-Chloro-5-methoxybenzylamine) is a disubstituted benzylamine derivative used primarily as a building block in the synthesis of bioactive small molecules. Its structural core—containing an electron-withdrawing chlorine atom ortho to the benzylic amine and an electron-donating methoxy group at the meta position—provides a unique electronic profile for optimizing ligand-protein interactions.

This compound is distinct from its isomer, (5-chloro-2-methoxyphenyl)methanamine (CAS 181473-92-7), which is a precursor for sulfonylurea drugs like glyburide. The 2-chloro-5-methoxy isomer is notably utilized in the development of phosphodiesterase (PDE) inhibitors.

Chemical Identity & Identifiers

The compound is most frequently handled and commercially available as its hydrochloride salt due to the stability issues associated with free benzylic amines (e.g., oxidation, carbamate formation).

Identifier	Value
IUPAC Name	(2-Chloro-5-methoxyphenyl)methanamine
Common Name	2-Chloro-5-methoxybenzylamine
CAS Number (HCl Salt)	918868-21-0
CAS Number (Free Base)	Not widely assigned; often referenced by structure.
Molecular Formula	C ₈ H ₁₀ ClNO (Free base) / C ₈ H ₁₁ Cl ₂ NO (HCl salt)
Molecular Weight	171.62 g/mol (Free base) / 208.08 g/mol (HCl salt)
SMILES	<chem>COc1cc(CN)c(Cl)cc1</chem>
InChIKey	RWZYAGGXGHYGMB-UHFFFAOYSA-N (Free base)

“

Critical Note on Isomerism: Researchers must verify the substitution pattern. The 2-chloro-5-methoxy arrangement (Cl adjacent to the methylene bridge) is structurally distinct from the more common 5-chloro-2-methoxy pattern. Confusing these isomers will lead to inactive analogs in SAR studies.

Physicochemical Profile

Property	Data / Observation
Appearance	Yellow oil (Free base); White to off-white solid (HCl salt).
Solubility	HCl Salt: Soluble in water, DMSO, methanol. Free Base: Soluble in DCM, ethyl acetate; sparingly soluble in water.
Acidity (pKa)	~9.0–9.5 (Conjugate acid of the amine).
LogP (Predicted)	~1.5 (Free base). Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors. ^{[1][2]}

Synthetic Methodologies

Two primary routes are established for the synthesis of **(2-Chloro-5-methoxyphenyl)methanamine**. The Reductive Amination route is preferred for small-scale discovery due to milder conditions, while the Gabriel Synthesis is robust for larger scales where isolating the pure amine salt is critical.

Route A: Reductive Amination (Preferred)

This route utilizes 2-Chloro-5-methoxybenzaldehyde (CAS 13719-61-4) as the starting material.

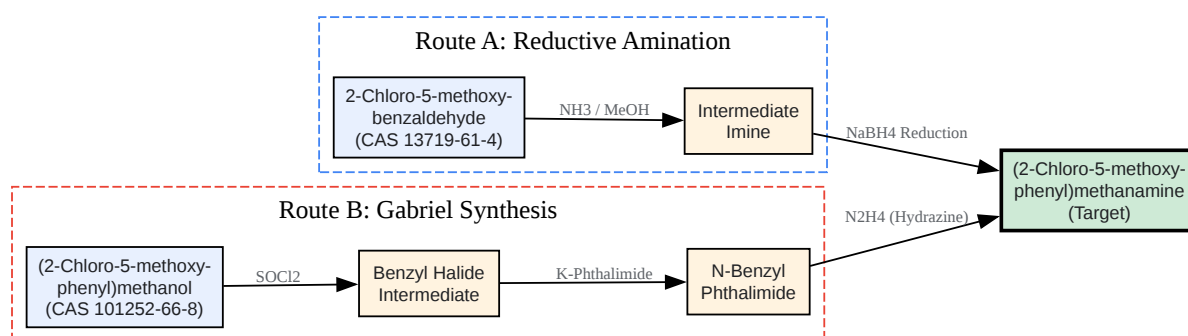
- **Imine Formation:** The aldehyde is treated with an ammonia source (e.g., methanolic ammonia or ammonium acetate) to form the intermediate imine.
- **Reduction:** The imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).
- **Workup:** Acid-base extraction yields the free amine, which is then converted to the HCl salt for storage.

Route B: Gabriel Synthesis (Patent Protocol)

Cited in US Patent 6,384,080, this method avoids over-alkylation (formation of secondary/tertiary amines).

- Halogenation: 2-Chloro-5-methoxytoluene is brominated/chlorinated or (2-Chloro-5-methoxyphenyl)methanol is treated with SOCl_2 to yield the benzyl halide.
- Substitution: The benzyl halide reacts with Potassium Phthalimide to form N-(2-chloro-5-methoxybenzyl)phthalimide.
- Deprotection: Hydrazinolysis (Hydrazine hydrate) cleaves the phthalimide to release the primary amine.

Synthetic Workflow Diagram



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Caption: Comparison of Reductive Amination (Route A) and Gabriel Synthesis (Route B) pathways.

Medicinal Chemistry Applications

cGMP-Phosphodiesterase Inhibition

The 2-chloro-5-methoxybenzyl moiety serves as a critical pharmacophore in the development of cGMP-phosphodiesterase (PDE) inhibitors. In these structures, the benzylamine nitrogen

typically forms part of a heterocyclic core (e.g., quinazoline or pyrimidine), positioning the substituted phenyl ring to occupy a hydrophobic pocket within the enzyme.

- **Mechanism:** The 2-Chloro substituent often restricts conformational freedom via steric clash with the scaffold, locking the phenyl ring into a bioactive conformation.
- **Bioisosterism:** The 5-Methoxy group acts as a hydrogen bond acceptor and metabolic handle. It is often compared to a chloro or methyl group but offers distinct electrostatic interactions with serine or threonine residues in the binding pocket.

Structural Alerts & Handling[1][2]

- **Benzylic Amine Reactivity:** Like all primary benzylic amines, this compound is susceptible to oxidation to the imine or aldehyde upon prolonged exposure to air. It readily reacts with atmospheric CO₂ to form carbamate salts (appearing as a white crust on the oil).
- **Storage:** Store the HCl salt under inert gas (Argon/Nitrogen) at 2–8°C. If using the free base, prepare fresh or store as a solution in an anhydrous solvent.

Safety Information (MSDS Highlights)

- **GHS Classification:**
 - **Skin Corrosion/Irritation:** Category 1B (Causes severe skin burns and eye damage).
 - **Acute Toxicity:** Harmful if swallowed.
- **Handling:** Use a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles. In case of contact, rinse immediately with polyethylene glycol 400 or water.

References

- US Patent 6,384,080 B1. Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. (2002). Describes the synthesis of 2-Chloro-5-methoxybenzylamine via the Gabriel method.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15169000 (Precursor: 2-Chloro-5-methoxypyridine related analogs).

- Sigma-Aldrich. Product Specification: **(2-Chloro-5-methoxyphenyl)methanamine** hydrochloride.

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Sources

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